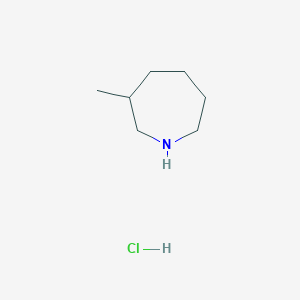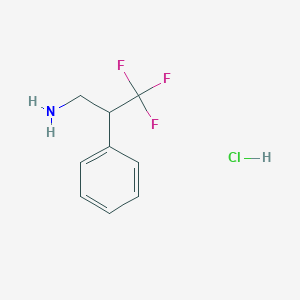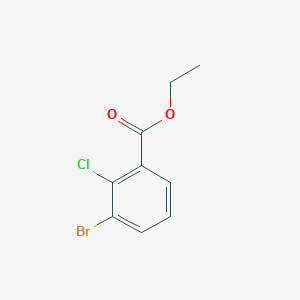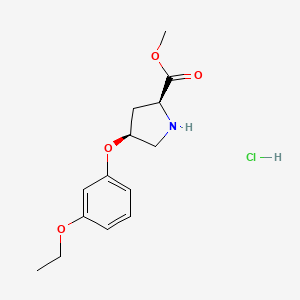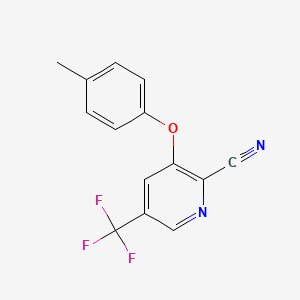
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
描述
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile (3-MTP-C) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid that has a melting point of 106-107 °C. 3-MTP-C has a wide range of applications in the field of medicinal chemistry as it is used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a wide variety of heterocyclic compounds, such as quinolines, pyridines, and pyridines. In addition, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in the synthesis of molecules with potential applications in the field of medicinal chemistry, such as inhibitors of enzymes, inhibitors of receptors, and inhibitors of other biological processes.
作用机制
The mechanism of action of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is not fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. This process is known as “catalysis” and is a key part of many chemical reactions. In addition, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile may also be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.
生化和生理效应
The biochemical and physiological effects of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are not yet fully understood. However, it has been shown to have some anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in the regulation of inflammation, pain, and fever.
实验室实验的优点和局限性
The main advantage of using 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively inexpensive compound. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation or loss of activity. Furthermore, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a relatively non-toxic compound, making it safe to handle and use in laboratory experiments.
However, there are some limitations to using 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in laboratory experiments. For example, it is not very soluble in water and therefore must be used in aqueous solutions. In addition, the reaction conditions required for the synthesis of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are rather specific and can be difficult to control. Finally, due to the low solubility of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, the yield of the reaction is often quite low.
未来方向
There are a number of potential future directions for research involving 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. For example, further research could be conducted to better understand the mechanism of action of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile and its effects on biochemical and physiological processes. In addition, further research could be conducted to develop more efficient and cost-effective methods of synthesizing 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. Finally, further research could be conducted to explore the potential applications of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in the field of medicinal chemistry and drug discovery.
属性
IUPAC Name |
3-(4-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHNOAWCXRBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171503 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
CAS RN |
1449117-34-3 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



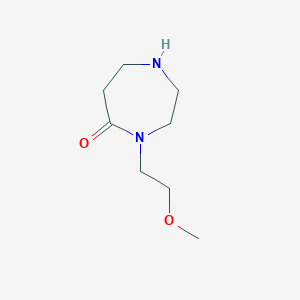
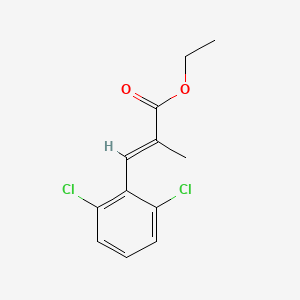
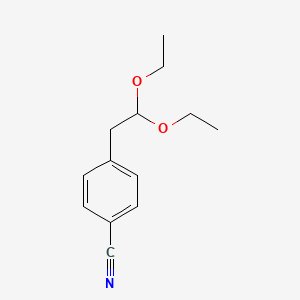
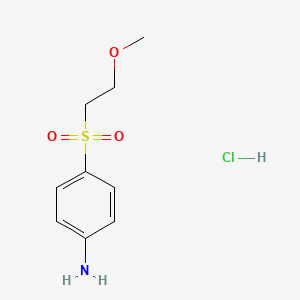
![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)
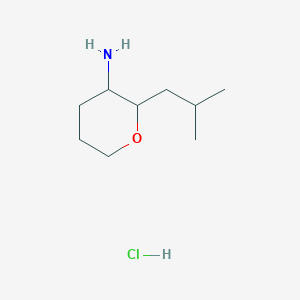
![2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B1430485.png)
![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
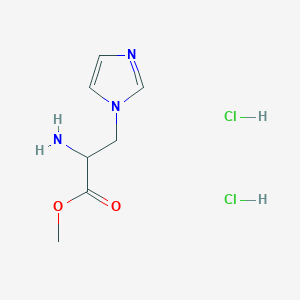
![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)
